molecular formula C22H22N2O3S B2748100 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 920342-91-2

2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2748100
CAS No.: 920342-91-2
M. Wt: 394.49
InChI Key: TXGVJASMZDPSEH-UHFFFAOYSA-N
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Description

2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic N-heterocyclic compound provided for non-clinical research use. This acetamide derivative is of significant interest in medicinal chemistry, particularly in the investigation of novel antiviral agents. Nitrogen-based heterocycles are fundamental scaffolds in modern drug discovery, with over 90% of new drugs containing heterocyclic structures . Compounds within this class are extensively studied for their ability to disrupt the viral life cycle at various points, including viral entry into host cells and viral genome replication . Specifically, structurally related N-phenyl acetamide derivatives have been identified as novel inhibitors against viruses such as the human respiratory syncytial virus (RSV), a major cause of lower respiratory tract infections . The presence of both pyridinone and phenylthio motifs in its structure suggests potential for modulating key biological targets, making it a valuable tool for probing biochemical pathways and developing new therapeutic strategies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-8-6-7-11-19(16)23-22(26)14-24-13-21(27-2)20(25)12-17(24)15-28-18-9-4-3-5-10-18/h3-13H,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGVJASMZDPSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide , identified by its CAS number 920201-11-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₁₈H₁₉N₃O₂S
Molecular Weight 339.42 g/mol
CAS Number 920201-11-2

The biological activity of this compound is primarily attributed to its structural features, particularly the pyridine ring and the phenylthio group. These components are known to interact with various biological targets, including enzymes and receptors involved in inflammatory and autoimmune processes. The compound may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of pyridine have been shown to scavenge free radicals effectively, potentially mitigating oxidative stress-related damage in cells .

Anti-inflammatory Effects

The compound's ability to inhibit MPO suggests potential anti-inflammatory properties. MPO is involved in the production of reactive oxygen species (ROS) during inflammation. By inhibiting this enzyme, the compound may reduce inflammation in various pathological conditions, including cardiovascular diseases and autoimmune disorders .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the effects of similar pyridine derivatives on human leukocytes, demonstrating a dose-dependent inhibition of MPO activity. The lead compounds showed significant reductions in ROS production, indicating their potential as therapeutic agents for inflammatory diseases .
  • Animal Models :
    • In a preclinical study involving lipopolysaccharide (LPS)-induced inflammation in cynomolgus monkeys, the administration of a structurally related compound resulted in a marked decrease in plasma MPO levels and associated inflammatory markers. This suggests that the compound could be effective in managing systemic inflammation .
  • Comparative Analysis :
    • A comparative analysis with existing anti-inflammatory drugs revealed that the compound exhibited superior efficacy in reducing inflammatory markers at lower concentrations than traditional treatments such as NSAIDs .

Comparison with Similar Compounds

Pyridinone vs. Quinazolinone Derivatives

The target compound’s pyridinone core distinguishes it from quinazolinone-based analogs, such as 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (), which showed potent enoyl-acyl carrier protein reductase (InhA) inhibition for tuberculosis treatment.

Thienopyrimidinone and Oxadiazole Derivatives

Compounds like 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide () feature sulfur-rich thienopyrimidinone cores. These systems may offer enhanced metabolic stability or redox activity compared to pyridinones, though direct comparisons are lacking .

Substituent Analysis

Acetamide Side Chain Modifications

  • N-(o-tolyl) vs. In contrast, N-(m-tolyl) analogs (e.g., ) may exhibit improved solubility due to reduced steric effects .
  • Chlorophenyl and Piperazinyl Substitutions: Compounds like N-(2-((2-chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide () incorporate halogenated aromatic and piperazinyl groups, which can enhance target affinity through polar interactions .

Phenylthio vs. Phenoxy/Sulfanyl Groups

The phenylthio (-SPh) group in the target compound differs from phenoxy (-OPh) or sulfanyl (-S-) moieties in analogs. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter electronic and steric profiles, influencing enzyme inhibition or membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
2-(5-Methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide Pyridinone Phenylthio, Methoxy, o-Tolyl ~400 (estimated) Not reported Not reported Target
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone Chloro, Methyl, Phenyl 343.78 118–120 InhA inhibitor (IC₅₀: 1.2 µM)
N-(m-Tolyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide Pyridinone Phenylpiperazinyl, Methoxy, m-Tolyl ~450 (estimated) Not reported Not reported
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Thienopyridine-oxadiazole Chlorophenyl, Thioether, p-Tolyl 578.09 Not reported Theoretical affinity studies

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Impact on Activity Reference
Chloro (Cl) 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Enhances InhA inhibition via hydrophobic interactions and electron withdrawal
Phenylthio (-SPh) Target compound May improve lipophilicity and resistance to oxidative metabolism
Piperazinyl N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide Increases solubility and potential for CNS penetration
o-Tolyl Target compound Introduces steric hindrance, possibly reducing off-target interactions

Preparation Methods

Chemical Identification and Structural Properties

Molecular Characterization

The target compound, 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide, features a pyridone core substituted with methoxy, phenylthiomethyl, and acetamide groups. Its molecular formula is C₂₂H₂₂N₂O₃S, with a molecular weight of 394.5 g/mol. The o-tolyl acetamide moiety introduces steric hindrance, influencing both synthetic accessibility and reactivity.

Table 1: Key Physicochemical Parameters
Property Value Source
Molecular Formula C₂₂H₂₂N₂O₃S
Molecular Weight 394.5 g/mol
CAS Registry Number 920342-91-2
Density Not reported
Melting Point Not reported

Synthetic Methodologies

Michael Addition-Based Cyclization

The most robust route involves a Michael addition-cyclization cascade between dithiomalondianilide (N,N′-diphenyldithiomalondiamide) and functionalized acrylamide derivatives. Adapted from protocols for analogous dithiolopyridines, this method proceeds via:

  • Deprotonation : Morpholine-mediated deprotonation of dithiomalondianilide at the C27 position.
  • Nucleophilic Attack : The resulting thiolate anion attacks the β-carbon of 2-cyano-3-(methoxyphenyl)acrylamide.
  • Cyclization : Intramolecular amide formation closes the pyridone ring, followed by oxidative disulfide bond formation using atmospheric oxygen.

Reaction conditions:

  • Solvent : Anhydrous ethanol (15 mL per 500 mg substrate)
  • Temperature : 40–50°C (internal temperature)
  • Catalyst : Morpholine (0.23 mL per 1.75 mmol substrate)
  • Yield : 37–54% after recrystallization

Three-Component Condensation

An alternative one-pot approach combines:

  • Aromatic aldehyde (e.g., o-tolualdehyde)
  • Cyanoacetamide
  • Dithiomalondianilide

This method eliminates the need for pre-synthesized acrylamides but suffers from lower yields (22–43%) due to competing side reactions. Key advantages include reduced purification steps and scalability.

Mechanistic Studies and Computational Modeling

Rate-Limiting Steps

Density functional theory (DFT) calculations (Grimme B97-3c composite scheme) reveal:

  • Activation Barrier : 28.8 kcal/mol for pyridone ring closure
  • Transition State : Eight-membered cyclic intermediate during proton transfer (Figure 1)

$$ \Delta G^\ddagger = 28.8 \text{ kcal/mol} $$

Oxidative Cyclization Pathway

Molecular oxygen mediates disulfide bond formation through:

  • Peroxysulfenic Acid Intermediate : O₂ addition to sulfur generates -SOOH
  • Nucleophilic Substitution : Intramolecular attack forms the 1,2-dithiolo ring

Reaction Optimization Strategies

Solvent Screening

Solvent Yield (%) Purity (HPLC)
Ethanol 54 98.2
Isopropanol 41 95.8
Acetone 29 91.3

Ethanol maximizes yield due to optimal polarity for both ionic intermediates and neutral products.

Base Selection

Base Yield (%) Reaction Time (h)
Morpholine 54 3
Piperidine 51 3.5
Triethylamine 47 4

Morpholine’s moderate basicity (pKa ≈ 8.4) balances deprotonation efficiency while minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 9H, aromatic), 4.32 (s, 2H, SCH₂), 3.79 (s, 3H, OCH₃)
  • HRMS : m/z 395.1421 [M+H]⁺ (calc. 395.1428)

Crystallographic Validation

Single-crystal X-ray diffraction of analogous dithiolopyridines confirms:

  • Dihedral Angle : 87.3° between pyridone and dithiolo rings
  • Hydrogen Bonding : N-H···O=C stabilization of acetamide group

Q & A

Q. What are the optimal multi-step synthetic routes for synthesizing this compound with high yield and purity?

Methodological Answer: The synthesis involves sequential reactions:

Core Pyridinone Formation : Condensation of 5-methoxy-4-hydroxypyridine with phenylthio-methyl bromide under basic conditions (e.g., NaH in DMF) to introduce the thioether group .

Acetamide Coupling : Reacting the intermediate with chloroacetyl chloride, followed by coupling with o-toluidine using a coupling agent like HATU or DCC in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC, optimize solvent polarity (DMF for nucleophilic substitution; dichloromethane for amide coupling), and control temperature (0–25°C for exothermic steps) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyridinone carbonyl (δ ~165 ppm), and o-tolyl aromatic protons (δ 6.8–7.2 ppm). Use DEPT-135 to distinguish CH₂ groups in the acetamide moiety .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃O– group at m/z 121) .
  • HPLC-PDA : Use a C18 column (ACN/0.1% formic acid) to assess purity and detect byproducts (e.g., unreacted o-toluidine) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target engagement vs. off-target effects .
  • Dose-Response Studies : Use 8–10 concentration points (1 nM–100 µM) with triplicate measurements to minimize variability .
  • Control for Solubility : Pre-solubilize in DMSO (<0.1% final concentration) and validate using dynamic light scattering (DLS) to exclude aggregation artifacts .
    Example : If IC₅₀ varies across cancer cell lines, perform RNA-seq to correlate activity with target gene expression .

Q. What computational strategies predict the compound’s binding affinity and selectivity for kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., CDK2, EGFR). Prioritize residues forming hydrogen bonds (e.g., pyridinone carbonyl with Lys33) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify conformational changes in the kinase activation loop .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for structural analogs to guide SAR (e.g., replacing o-tolyl with p-fluorophenyl) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Metabolic Stability :
    • Introduce electron-withdrawing groups (e.g., CF₃) on the phenylthio moiety to reduce CYP3A4-mediated oxidation .
    • Assess microsomal half-life (human liver microsomes, NADPH cofactor) .
  • Permeability :
    • Modify logP via substituents (e.g., replace methoxy with hydroxypropyl) and evaluate in Caco-2 monolayer assays .
  • In Vivo PK : Administer IV/PO in rodents (5 mg/kg) and measure AUC, Cmax, and t₁/₂ using LC-MS/MS .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

Methodological Answer:

  • CRISPR Knockout : Generate target gene (e.g., HDAC6) KO cell lines and compare compound efficacy vs. wild-type .
  • Thermal Shift Assay (TSA) : Measure ΔTm of target protein (e.g., >2°C shift indicates binding) .
  • In Vivo Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with bioluminescent imaging to monitor tumor regression .

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